Tautomeric Preference: Thione Form Confers Distinct Physicochemical and Reactivity Profile vs. Thiol Analogs
The target compound is characterized and supplied predominantly as the 1,3,5-triazine-2(5H)-thione tautomer, not as a free thiol . This is in contrast to simpler triazine-2-thiols (e.g., 4-amino-6-methyl-1,3,5-triazine-2-thiol) which may exhibit a different tautomeric ratio or exist as a mixture. The thione form features a C=S double bond, altering hydrogen-bond acceptor/donor capabilities, dipole moment, and nucleophilicity compared to an -SH group, which is critical for applications requiring precise molecular recognition, such as kinase inhibitor design [1].
| Evidence Dimension | Tautomeric State |
|---|---|
| Target Compound Data | Exists predominantly as 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2(5H)-thione (thione form) |
| Comparator Or Baseline | Generic 4,6-disubstituted-1,3,5-triazine-2-thiols (often characterized as thiol-thione mixtures) |
| Quantified Difference | Qualitative difference in dominant tautomer; confirmed by structural representation (thione) in vendor and database records. |
| Conditions | Solid state and solution; based on IUPAC naming and SMILES notation (Nc1nc(=S)nc(-c2cncnc2)[nH]1) [2]. |
Why This Matters
The precise tautomeric identity dictates a compound's interaction in biological systems and its reactivity in synthetic transformations; procurement of the specific thione form ensures experimental reproducibility and avoids off-target effects arising from an undefined thiol-thione equilibrium.
- [1] Poss, M. A., Purandare, A. V., Mattson, R. J., & Sun, L. Q. (2002). U.S. Patent Application No. US20020032199. Amino-pyrimidine and amino-triazine derivatives as 5-HT7 receptor antagonists. View Source
- [2] Chemsrc. 4-Amino-6-(pyrimidin-5-yl)-1,3,5-triazine-2-thiol. CAS 1602113-19-8. Retrieved April 21, 2026. View Source
